1-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)piperazine 1-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15879786
InChI: InChI=1S/C10H14BrN3O3S/c1-17-10-8(11)6-13-7-9(10)18(15,16)14-4-2-12-3-5-14/h6-7,12H,2-5H2,1H3
SMILES:
Molecular Formula: C10H14BrN3O3S
Molecular Weight: 336.21 g/mol

1-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)piperazine

CAS No.:

Cat. No.: VC15879786

Molecular Formula: C10H14BrN3O3S

Molecular Weight: 336.21 g/mol

* For research use only. Not for human or veterinary use.

1-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)piperazine -

Specification

Molecular Formula C10H14BrN3O3S
Molecular Weight 336.21 g/mol
IUPAC Name 1-(5-bromo-4-methoxypyridin-3-yl)sulfonylpiperazine
Standard InChI InChI=1S/C10H14BrN3O3S/c1-17-10-8(11)6-13-7-9(10)18(15,16)14-4-2-12-3-5-14/h6-7,12H,2-5H2,1H3
Standard InChI Key PJBPQHLMRFSWDB-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=NC=C1S(=O)(=O)N2CCNCC2)Br

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

1-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)piperazine belongs to the sulfonamide class, featuring a pyridine core with bromine and methoxy substituents. The sulfonyl group bridges the pyridine ring to the piperazine moiety, conferring both rigidity and polarity to the molecule. Key physicochemical properties include:

PropertyValue
CAS Number1352522-43-0
Molecular FormulaC11H16BrN3O3S\text{C}_{11}\text{H}_{16}\text{Br}\text{N}_{3}\text{O}_{3}\text{S}
Molecular Weight350.23 g/mol
DensityNot reported
Melting/Boiling PointsNot reported

The bromine atom at the 5-position enhances electrophilic reactivity, enabling participation in cross-coupling reactions, while the methoxy group at the 4-position influences electronic distribution across the pyridine ring .

Spectral Characterization

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for confirming its structure. The 1H^1\text{H}-NMR spectrum typically shows:

  • A singlet for the methoxy protons at ~3.9 ppm .

  • Aromatic proton signals between 7.5–8.5 ppm for the pyridine ring .

  • Piperazine protons as multiplets at 2.5–3.5 ppm .

Synthesis and Optimization

Key Synthetic Routes

The synthesis involves sulfonylation of 5-bromo-4-methoxypyridin-3-amine with piperazine-1-sulfonyl chloride under basic conditions (Scheme 1) :

Scheme 1: Synthesis of 1-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)piperazine

  • Sulfonylation: React 5-bromo-4-methoxypyridin-3-amine with piperazine-1-sulfonyl chloride in dichloromethane using triethylamine as a base.

  • Purification: Isolate the product via column chromatography (silica gel, ethyl acetate/hexane).

Yield optimization studies indicate that maintaining temperatures below 5°C during sulfonylation minimizes side reactions .

Reaction Conditions and Challenges

  • Oxidation Sensitivity: The sulfonyl group necessitates inert atmospheres to prevent oxidation .

  • Solvent Systems: Dichloromethane and ethyl acetate are preferred for their compatibility with sulfonamide formation .

Structure–Activity Relationship (SAR)

Role of Substituents

Comparative studies of analogous compounds reveal:

  • Bromine: Enhances binding to hydrophobic enzyme pockets (e.g., Mycobacterium tuberculosis IMPDH) .

  • Methoxy Group: Improves solubility and modulates electron density on the pyridine ring .

  • Piperazine: Facilitates interactions with catalytic residues via hydrogen bonding .

Table 2: Biological Activity of Analogous Compounds

CompoundTarget EnzymeIC₅₀ (μM)Source
1-(5-Isoquinolinesulfonyl)Mtb IMPDH0.12
1-((5-Bromo-4-methoxy)...E. coli LpxH1.8

Mechanistic Insights

The compound inhibits bacterial enzymes like LpxH (involved in lipid A biosynthesis) by mimicking the transition state of the natural substrate . Molecular docking studies suggest the bromine atom occupies a hydrophobic cleft, while the sulfonyl group stabilizes the enzyme–inhibitor complex .

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